
Ciclopropano
Descripción general
Descripción
El ciclopropano es un cicloalcano con la fórmula molecular ( \text{C}3\text{H}_6 ). Consiste en tres grupos metileno (( \text{CH}_2 )) unidos para formar un anillo triangular. Este pequeño tamaño del anillo crea una tensión significativa en el anillo, lo que hace que el this compound sea altamente reactivo en comparación con otros alcanos {_svg_1}. El this compound fue descubierto en 1881 por August Freund, quien también propuso su estructura correcta . Se usó como un anestésico inhalatorio clínico desde la década de 1930 hasta la década de 1980 .
Rutas Sintéticas y Condiciones de Reacción:
Reacción de Wurtz: El this compound se puede sintetizar tratando 1,3-dibromopropano con sodio, lo que provoca una reacción de Wurtz intramolecular.
Reacción de Simmons-Smith: Este método involucra la reacción de un alqueno con una pareja de zinc-cobre y diyodometano para formar this compound.
Adición de Carbenos: El this compound también se puede sintetizar mediante la adición de carbenos a alquenos.
Métodos de Producción Industrial:
Ciclopropanación: Este método involucra la reacción de un alqueno con un carbeno o un compuesto de diazo en condiciones específicas.
Tipos de Reacciones:
Reacciones de Adición: El this compound sufre reacciones de adición que conducen a la apertura del anillo para aliviar la tensión del anillo.
Reacciones de Sustitución: El this compound puede sufrir reacciones de sustitución donde uno de los átomos de hidrógeno es reemplazado por otro átomo o grupo.
Reactivos y Condiciones Comunes:
Hidrogenación: Utiliza gas hidrógeno y un catalizador metálico como paladio o platino.
Halogenación: Utiliza halógenos como cloro o bromo bajo luz UV o calor.
Productos Principales:
Aplicaciones Científicas De Investigación
La estructura única del ciclopropano lo convierte en un tema fascinante para los químicos orgánicos. Se utiliza con frecuencia en estrategias sintéticas para crear estructuras orgánicas más complejas . Los derivados del this compound también se utilizan en química medicinal y ciencia de materiales como bloques de construcción versátiles . Además, el this compound se ha utilizado en la síntesis de productos naturales y farmacéuticos .
Mecanismo De Acción
El ciclopropano ejerce sus efectos a través de su estructura de anillo altamente tensionada, lo que lo hace más reactivo que otros alcanos. Esta reactividad permite que el this compound participe en varias reacciones químicas, como reacciones de adición y sustitución . En su uso como anestésico, el this compound interactúa con el sistema nervioso central para inducir la anestesia .
Compuestos Similares:
Ciclobutano: Otro cicloalcano con cuatro átomos de carbono que forman un anillo cuadrado.
Ciclopentano: Un cicloalcano con cinco átomos de carbono que forman un anillo pentagonal.
Ciclohexano: Un cicloalcano con seis átomos de carbono que forman un anillo hexagonal.
Comparación:
Tensión del Anillo: El this compound tiene la tensión de anillo más alta debido a su pequeño tamaño de anillo, lo que lo hace más reactivo que el ciclobutano, el ciclopentano y el ciclohexano.
Reactividad: El this compound es más reactivo que sus contrapartes más grandes debido a la tensión significativa del anillo.
Las propiedades únicas y la reactividad del this compound lo convierten en un compuesto valioso en varios campos de la investigación científica y las aplicaciones industriales.
Comparación Con Compuestos Similares
Cyclobutane: Another cycloalkane with four carbon atoms forming a square ring.
Cyclopentane: A cycloalkane with five carbon atoms forming a pentagonal ring.
Cyclohexane: A cycloalkane with six carbon atoms forming a hexagonal ring.
Comparison:
Reactivity: Cyclopropane is more reactive than its larger counterparts due to the significant ring strain.
Cyclopropane’s unique properties and reactivity make it a valuable compound in various fields of scientific research and industrial applications.
Propiedades
IUPAC Name |
cyclopropane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6/c1-2-3-1/h1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVZWSLJZHVFIQJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6 | |
| Record name | CYCLOPROPANE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/500 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | cyclopropane | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Cyclopropane | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4058786 | |
| Record name | Cyclopropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4058786 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
42.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Cyclopropane is a colorless gas with a petroleum-like odor. It is shipped as a liquid at 4-6 atms. It is easily ignited. The vapors are heavier than air. Contact with the liquid may cause frostbite. It can asphyxiate by the displacement of air and has a narcotic effect in high concentration (formerly used as an anesthetic gas). Under prolonged exposure to fire or intense heat the containers may rupture violently and rocket., Colorless gas; [Hawley] Shipped as liquid under its own vapor pressure; [CAMEO] | |
| Record name | CYCLOPROPANE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/500 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Cyclopropane | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/4611 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Boiling Point |
-27.2 °F at 760 mmHg (USCG, 1999), -32.8 °C @ 760 MM HG | |
| Record name | CYCLOPROPANE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/500 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | CYCLOPROPANE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/812 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
OSTWALD SOLUBILITY COEFFICIENT (37 °C) IN H2O: 0.20; IN BLOOD: 0.42 AND IN OIL: 11.9, FREELY SOL IN ALCOHOL, ETHER; SOL IN FIXED OILS, CONCN SULFURIC ACID; 1 VOL DISSOLVES IN ABOUT 2.7 VOL OF WATER AT 15 °C, Soluble in benzene; very soluble in ethanol, ether., 3.81X10+2 mg/l water at 35 °C | |
| Record name | CYCLOPROPANE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/812 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
0.676 at -27.4 °F (USCG, 1999) - Less dense than water; will float, 1.879 G/L AT 0 °C & 1 ATM | |
| Record name | CYCLOPROPANE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/500 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | CYCLOPROPANE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/812 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Density |
1.88 (Air= 1) | |
| Record name | CYCLOPROPANE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/812 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
5.41X10+3 mm Hg at 25 °C/ calculated from experimentally derived coefficients/ | |
| Record name | CYCLOPROPANE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/812 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
The effect of several inhalation and iv anesthetics, alone or in combination, on brain electric activity during evoked cortical response was studied in rats. All of the anesthetics affect the evoked sensory response in a manner which suggests a common site of anesthetic action, namely, the perturbation of normal modulation exerted upon the ventrobasal thalamus by the thalamic reticular nucleus which is remarkably susceptible to the action of these agents. | |
| Record name | CYCLOPROPANE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/812 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
COLORLESS GAS | |
CAS No. |
75-19-4 | |
| Record name | CYCLOPROPANE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/500 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Cyclopropane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=75-19-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclopropane [USP:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000075194 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyclopropane | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13984 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Cyclopropane | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Cyclopropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4058786 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cyclopropane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.771 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Cyclopropane | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/99TB643425 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | CYCLOPROPANE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/812 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
-197.3 °F (USCG, 1999), -127.4 °C | |
| Record name | CYCLOPROPANE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/500 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | CYCLOPROPANE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/812 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of cyclopropane?
A: Cyclopropane has the molecular formula C3H6 and a molecular weight of 42.08 g/mol. []
Q2: Is there any spectroscopic data available for cyclopropane and its deuterated compounds?
A: Yes, harmonic force field calculations have been used to determine mean amplitudes of vibration and perpendicular amplitude correction coefficients for cyclopropane (C3H6), cyclopropane-d6 (C3D6), cyclopropene (C3H4), cyclopropene-1,2-d2 (C3H2D2), cyclopropene-3,3-d2 (C3H2D2) and cyclopropene-d4 (C3D4). Atomic vibration mean-square amplitudes are also reported. []
Q3: What does infrared spectroscopy tell us about the structure of cyclopropane hydrate?
A: Infrared spectroscopic studies, particularly focusing on the OD stretching vibrations of isolated HDO molecules (νOD(HDO)) and fully deuterated forms (νOD(D2O)), reveal that the distribution of hydrogen bond lengths in cyclopropane hydrate differs from those in ethylene oxide and trimethylene oxide structure I hydrates. This difference is attributed to interactions between the hydrogen bonds and the dipole moment of the guest molecule. []
Q4: How does the presence of a cyclopropyl group affect the mercury(II)-mediated ring opening of cyclopropane arrays?
A: Having an adjacent cyclopropyl group significantly accelerates the mercury-mediated opening of the first cyclopropane ring in bicyclopropane and tercyclopropane arrays. Unlike the concerted ring-opening mechanism typically observed with monocyclopropanes, these openings occur through a stabilized, free carbocation intermediate. []
Q5: What are some unique applications of cyclopropane ring-opening reactions in natural product synthesis?
A: The "cyclopropanation-homoconjugate addition" sequence is particularly useful for synthesizing natural products with contiguous chiral centers on a ring and its side chain. This approach exploits the ring-opening of double activated cyclopropanes. []
Q6: Can you provide an example of a stereospecific reaction involving cyclopropane ring opening?
A: Yes, domino ring-opening cyclization (DROC) reactions of activated cyclopropanes with malononitrile pronucleophiles provide a route to enaminonitriles and β-enaminoesters. Using enantiopure donor-acceptor cyclopropanes in this reaction allows for the stereospecific synthesis of the desired products. []
Q7: How does the substitution pattern on a cyclopropane affect its reactivity in a vinylcyclopropane rearrangement (VCPR)?
A: Studies on difluorinated vinylcyclopropane derivatives revealed that trans-E isomers readily undergo VCPR to form difluorocyclopentenes, while cis- and trans-Z isomers do not rearrange, even at elevated temperatures. The cis isomers instead undergo a [, ]-rearrangement to form benzocycloheptadiene products. This highlights the importance of substituent stereochemistry in determining the reaction pathway. []
Q8: What is unusual about the palladium-catalyzed acylation of siloxycyclopropanes?
A: This reaction, which yields 1,4-dicarbonyl compounds, proceeds through a unique mechanism. The rate-determining step involves the cleavage of the strained cyclopropane carbon-carbon bond by a coordinatively unsaturated acylpalladium chloride complex. []
Q9: What is the role of ClbS in colibactin biosynthesis and how does it function?
A: ClbS is a cyclopropane hydrolase that confers resistance to colibactin, a genotoxic compound produced by certain strains of E. coli. It catalyzes the hydrolysis of the cyclopropane ring in colibactin, detoxifying the molecule and preventing self-induced genotoxicity in the bacteria. []
Q10: How can Lewis acids be used to trigger ring expansion reactions of cyclopropanes?
A: Lewis acids can induce the isomerization of donor-acceptor cyclopropanes containing an alkenyl moiety into substituted cyclopentenes. The specific substitution pattern on the cyclopropane and the choice of Lewis acid influence the regioselectivity of the reaction, leading to either cyclopent-3-enes or cyclopent-2-enes. []
Q11: What types of cyclopropanes are suitable for Lewis acid catalyzed annulations?
A: Donor-acceptor aminocyclopropanes and aminocyclobutanes have proven to be effective dipoles in Lewis acid catalyzed annulation reactions. These reactions provide a valuable route to nitrogen-containing five and six-membered rings found in various natural products and pharmaceuticals. []
Q12: Can you provide specific examples of biologically relevant molecules synthesized via cyclopropane annulations?
A: Yes, Lewis acid catalyzed annulations of nucleobase donor-acceptor cyclopropanes with dipolarophiles like ketones, aldehydes, and silyl enolethers offer a novel approach to synthesizing bioactive nucleoside and carbonucleoside analogs. Furthermore, using thioalkynes as dipolarophiles in these reactions provides access to valuable sulfur-substituted cyclopentenylamines. []
Q13: How has computational chemistry been used to understand the influence of fluorine substitution on cyclopropane rearrangements?
A: CASSCF and CASPT2 calculations were employed to investigate why geminal fluorines in 2,2-difluoromethylenecyclopropane have a minimal impact on lowering the activation energy for its degenerate and non-degenerate rearrangements compared to the parent hydrocarbon, methylenecyclopropane. The calculations revealed that the fluorine atoms destabilize both the reactant and the transition state to a similar extent, resulting in a small net effect on the activation energy. []
Q14: What insights did computational studies provide into the stereospecificity of the vinylcyclopropane rearrangement (VCPR) for difluorinated cyclopropanes?
A: Electronic structure calculations using the UB3LYP/6-31G* methodology were used to explore the energy barriers associated with different reaction pathways for difluorinated vinylcyclopropanes. The calculations accurately predicted the experimentally observed stereospecificity, where only the trans-E isomer undergoes VCPR, while other isomers favor alternative rearrangement or isomerization pathways. []
Q15: Have there been any computational studies on the conformational preferences of cyclopropylaldonitrones?
A: Yes, X-ray crystallography, NMR spectroscopy, and theoretical calculations all indicate that C-cyclopropylaldonitrones preferentially adopt a bisected s-trans conformation due to the unique stereoelectronic effects of the cyclopropane ring. This conformational preference plays a crucial role in the stereoselective addition of Grignard reagents to these compounds. []
Q16: How does the cyclopropane ring contribute to the activity of NMDA receptor antagonists?
A: The steric constraints imposed by the cyclopropane ring in molecules like 1-phenyl-2-(1-aminoalkyl)-N,N-diethylcyclopropanecarboxamides (PEDC and PPDC) restrict the conformational freedom of the molecule, potentially enhancing their binding affinity and selectivity for the NMDA receptor. [, ]
Q17: Can you elaborate on the structure-activity relationship studies on cyclopropane-containing HIV-1 protease inhibitors?
A: Trisubstituted cyclopropanes have been explored as peptide mimics in HIV-1 protease inhibitors. Incorporating these cyclopropanes into analogues of known inhibitors led to compounds with comparable inhibitory potencies. NMR and X-ray crystallographic studies revealed that the cyclopropane rings enforce an extended conformation that closely resembles the biologically active conformation of the parent inhibitors. []
Q18: How can the stability of cyclopropane-containing compounds be improved?
A18: This information is not available in the provided research articles. The focus of these papers is on synthetic methodologies and reaction mechanisms rather than formulation strategies for drug development.
Q19: Are there specific SHE regulations related to working with cyclopropane and its derivatives?
A19: This information is not available in the provided research articles. These papers primarily focus on the chemical reactivity and synthetic applications of cyclopropanes, not their safety profiles or regulatory aspects.
Q20: Are there any studies on the ADME properties of cyclopropane-containing compounds?
A20: This information is not available in the provided research articles. These papers primarily focus on chemical synthesis, reaction mechanisms, and structural characterization, not on pharmacokinetic properties.
Q21: What analytical techniques are commonly used to characterize and quantify cyclopropane derivatives?
A: Various analytical methods are employed, including nuclear magnetic resonance (NMR) spectroscopy for structural elucidation and reaction monitoring, X-ray crystallography for determining three-dimensional structures, and infrared (IR) spectroscopy for analyzing bonding interactions. [, , , , , ]
Q22: What are the historical milestones in cyclopropane research?
A: The discovery of cyclopropane's anesthetic properties in the late 1920s by V.E. Henderson's team at the University of Toronto marked a significant milestone. While initially not perceived as a practical medical technology by Henderson, anesthesiologist Ralph M. Waters recognized its clinical potential and played a crucial role in its adoption. This underscores the importance of vision and practical application in translating scientific discoveries into impactful technologies. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2',2'-Dimethyl-3-spiro[5,6,7,8a-tetrahydrothiazolo[3,2-a]pyridine-8,4'-thiane]one](/img/structure/B1198535.png)
![N-(1-methyl-2,3-dihydropyrrolo[2,3-b]quinolin-4-yl)-2-(1-pyrrolidinyl)acetamide](/img/structure/B1198539.png)
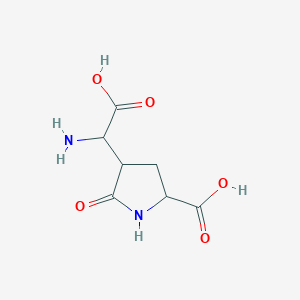

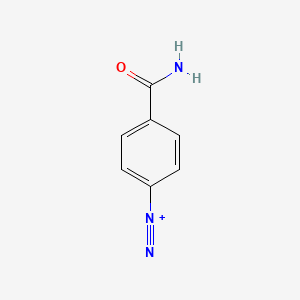
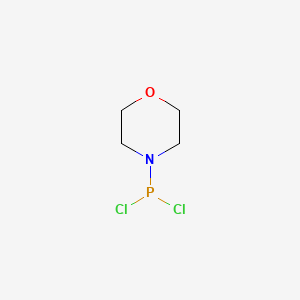

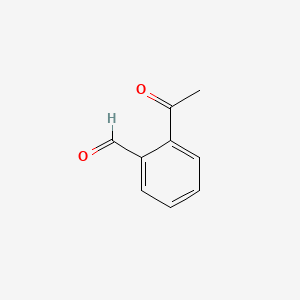
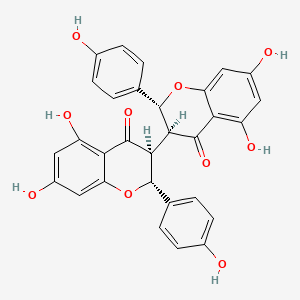
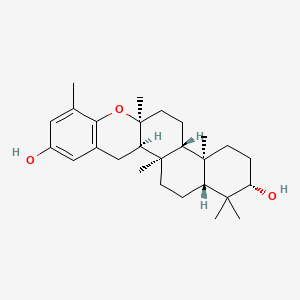
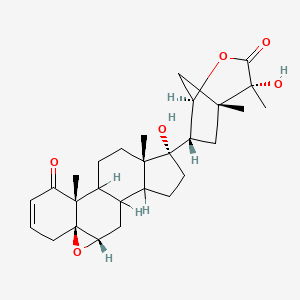
![[(1R,4aR,5S,6R,8S,8aR)-8-acetyloxy-8a-(acetyloxymethyl)-5,6-dimethyl-4-oxo-5-[2-(5-oxo-2H-furan-3-yl)ethyl]spiro[2,3,4a,6,7,8-hexahydronaphthalene-1,2'-oxirane]-2-yl] (2S)-2-methylbutanoate](/img/structure/B1198553.png)
![5-Nitrobenzo[d]isothiazol-3-amine](/img/structure/B1198557.png)
![(2S)-2-methyl-4-[(2R,8R,11R)-2,8,11-trihydroxy-11-[(5R)-5-[(1R)-1-hydroxypentadecyl]oxolan-2-yl]undecyl]-2H-furan-5-one](/img/structure/B1198558.png)
